3-(Perfluorohexyl)propyl acrylate CAS number and nomenclature
3-(Perfluorohexyl)propyl acrylate CAS number and nomenclature
Advanced Molecular Engineering of Fluoropolymers: A Technical Whitepaper on 3-(Perfluorohexyl)propyl Acrylate
Executive Summary
The transition from legacy long-chain perfluoroalkyl substances (PFAS) to short-chain alternatives represents a critical frontier in modern materials science and regulatory compliance. 3-(Perfluorohexyl)propyl acrylate (CAS 216389-85-4) has emerged as a highly specialized monomer designed to bridge the gap between environmental safety and high-performance surface chemistry. By utilizing a precise molecular architecture—specifically a propyl spacer—this monomer overcomes the thermodynamic limitations of short-chain fluorocarbons, enabling the synthesis of next-generation fluoropolymers with ultra-low surface energies suitable for advanced waterproofing, anti-fouling coatings, and biomedical devices.
Chemical Identity and Nomenclature Logic
The IUPAC nomenclature for CAS 216389-85-4 is 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl prop-2-enoate [1]. This systematic name perfectly maps the molecule's architecture:
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prop-2-enoate: The polymerizable acrylate headgroup.
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nonyl chain: A 9-carbon continuous chain attached to the ester oxygen.
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tridecafluoro: 13 fluorine atoms occupying all available valences on carbons 4 through 9 (the perfluorohexyl tail), leaving carbons 1, 2, and 3 fully hydrogenated as the propyl spacer.
Table 1: Physicochemical Specifications
| Property | Quantitative Value |
|---|---|
| CAS Number | 216389-85-4[1] |
| Molecular Formula | C₁₂H₉F₁₃O₂[1] |
| Molecular Weight | 432.18 g/mol [1] |
| Density | 1.458 ± 0.06 g/mL[1] |
| Fluorine Content | 13 Fluorine atoms (Perfluorohexyl group) |
The "C6" Paradigm Shift: Regulatory Context & Molecular Design
Historically, polyacrylates bearing perfluorooctyl (C8) side chains were the industry standard for low-surface-energy materials. However, C8 derivatives are highly bioaccumulative and have been subjected to global regulatory bans, such as inclusion on the Living Future Red List for PFAS[2].
The industry shift to perfluorohexyl (C6) alternatives introduces a severe physical chemistry challenge: C6 chains lack the critical length required for spontaneous crystallization. Without modification, C6 side-chains remain amorphous at room temperature, leading to dynamic surface reconstruction and significantly higher surface energies[3].
To solve this, molecular designers engineered 3-(perfluorohexyl)propyl acrylate. By introducing a flexible propyl spacer (-(CH₂)-₃) between the rigid fluorocarbon and the polymerizable backbone, the steric hindrance of the polymer main-chain is decoupled from the fluorinated tail[4]. This added degree of freedom acts as an internal plasticizer, allowing the C6 chains to self-assemble into a highly ordered smectic phase, driving the -CF₃ groups to the polymer-air interface[4],[5].
Logical pathway illustrating the shift from C8 to C6 fluoropolymers via spacer engineering.
Mechanistic Surface Chemistry
The ultimate goal of a fluoropolymer coating is to present a dense, crystalline array of terminal -CF₃ groups at the interface, as these moieties possess the lowest polarizability and surface free energy[3]. The structural organization dictates the macroscopic wettability.
Table 2: Comparative Surface Energies of Fluorinated Polyacrylates
| Polymer Side-Chain Architecture | Spacer Type | Phase State | Critical Surface Tension (γ_c) |
|---|---|---|---|
| Poly(perfluorooctyl acrylate) (C8) | Ethyl | Smectic / Crystalline | ~10 mN/m[4] |
| Poly(perfluorohexyl acrylate) (C6) | Ethyl | Amorphous | 15 - 18 mN/m[4],[6] |
| Poly[3-(perfluorohexyl)propyl acrylate] | Propyl | Smectic | ~10 - 12 mN/m [4] |
Experimental Protocols: Synthesis & Polymerization
The following protocols detail the self-validating synthesis of the monomer and its subsequent polymerization, ensuring high fidelity in molecular construction.
Self-validating experimental workflow for the polymerization and characterization of the monomer.
Protocol A: Synthesis of 3-(Perfluorohexyl)propyl Acrylate
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Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 eq of 3-(perfluorohexyl)propan-1-ol in anhydrous dichloromethane (DCM).
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Acid Scavenging: Add 1.2 eq of triethylamine (TEA) and cool the mixture to 0°C using an ice bath. Causality: Cooling prevents exothermic degradation, while TEA acts as an acid scavenger to neutralize generated HCl, driving the equilibrium forward and preventing acid-catalyzed side reactions.
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Acylation: Dropwise, add 1.1 eq of acryloyl chloride over 30 minutes. Causality: Dropwise addition maintains thermal control. The immediate formation of a visible triethylammonium chloride precipitate confirms the reaction is proceeding.
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Reaction Monitoring: Stir at room temperature for 4-6 hours. Monitor via Thin Layer Chromatography (TLC).
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Workup: Wash the organic layer sequentially with saturated NaHCO₃, 1M HCl, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Self-Validation (NMR): Perform ¹H NMR spectroscopy. Success is unequivocally confirmed by the disappearance of the alcohol's -CH₂-OH triplet (~3.6 ppm) and the emergence of acrylate vinyl protons (multiplets between 5.8 and 6.4 ppm)[7].
Protocol B: Free Radical Polymerization
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Initiation Setup: In a Schlenk flask, dissolve the synthesized monomer in α,α,α-trifluorotoluene (10% w/v). Causality: Standard hydrocarbon solvents cause premature precipitation of fluoropolymers. A fluorinated solvent ensures the growing polymer chains remain fully solvated, enabling high molecular weight[7].
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Radical Generation: Add 1 mol% of Azobisisobutyronitrile (AIBN) as the thermal initiator.
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Deoxygenation: Perform three freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger that will prematurely terminate the polymerization.
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Polymerization: Heat the flask to 70°C under nitrogen for 12 hours. Causality: 70°C is the optimal temperature for AIBN to undergo homolytic cleavage.
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Precipitation & Self-Validation: Drop the cooled solution into a large excess of cold methanol. The immediate formation of a white precipitate confirms successful polymerization and phase separation from the unreacted monomer.
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Characterization: Analyze via FT-IR to confirm the complete disappearance of the monomeric C=C stretching vibration at 1637 cm⁻¹[7].
Applications in Advanced Materials & Biomedicine
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Waterproof & Protective Coatings: The monomer is heavily utilized in the textile industry to create breathable, waterproof membranes for outdoor jackets and gear[1]. The smectic packing of the C6 chains effectively repels both water and oils[5].
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Biomedical Devices & Drug Development: In biomedicine, the unique surface behavior of fluorinated polymers prevents non-specific protein adsorption (biofouling)[6]. This makes poly[3-(perfluorohexyl)propyl acrylate] an exceptional candidate for coating medical implants, diagnostic sensors, and drug delivery platforms where maintaining a pristine, protein-resistant interface is critical for therapeutic efficacy[6].
References
- Unibest Industrial Co., Ltd. "Cas No. 216389-85-4, 3-(Perfluorohexyl)propyl acrylate". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj5qWRMwkmLncvga5iiCU7jmJ4GDKqpJcTjB4awiJcY78yGIqlxLVmst-kBc48aipvhdfcFK1mIph07q33oX6ke4FKgzts4IuBRZlIp3CjAuR83SNs8OZgeKK5KS6bbrAXgxIO_MahgkEoRJILb_fD80Jb8zN0CLIvpO4l-EbpaiTLOCD8DzxrEtcvHirxyM51BOJRctESg2iCPp4=]
- Langmuir - ACS Publications. "Structure and Surface Properties of Liquid Crystalline Fluoroalkyl Polyacrylates: Role of the Spacer". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX2V2Jcp7xttyr28Xykibd-AH_Ddk7hGGHOxlMWOtY0milZ-p_NZJ3G_cD50LCyrGSNJAk5JBM9wFZvt99cc_-0KZjCXLEhzGPvMdWg2aMTMrbgQfjKwwi0rUiYdq3nwqKQvmO]
- MDPI. "Synthesis of Fluorinated Polymers and Evaluation of Wettability". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEE46586mzjeQsNY7n0_wKsumhJ6wSrwsepL4JBYMocNlzVOvr_k-B6Oon9b1iDSO1GfE-zJMlfwcK7Rp1nalgIwZPHI99hfzN9ho3W74gY99hCG2CdirpW7OAG-PqeOOB]
- Langmuir - ACS Publications. "Surface Reconstruction of Fluoropolymers in Liquid Media". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpk3KLO4TcogqsDeH3LsdYOGdFik5CLEoy0Fg7aMv5Aj8oLV6QDlqeyv9UOVhuqXf1a_f0D6RZ1sZYbDIQZyjjxL-12ohJwBfTEMIBsS31Dbo5gccOF5yFmV8mGhOIStQO3h2ONzzDAiMmVhuyqHo=]
- ACS Publications. "Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4rrW2cUOINjTtKAzwfnxB-VG6jlSy4rX4Y7dptMb2iXH3MGy0D9i0aFXzXbDBQPlYM472onv2Je3_-xpuhTLZt0fYkTLwkTpe_E9hg_ievI8bz5qk6l9i94WtVPmMxapKKLP8]
- ResearchGate. "Molecular aggregation structure and water repellency of Poly(perfluorohexyl acrylate) with a carbamate linkage". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEujQoXwt3Q0SYbSI1owEXFVTOzLm5Uhcnj7Q0t6rhZAF8nc2UBJcT-zx1zke6laKfyy2Wa4KfnHtvGLOYLsSW3oPozri_TG2ZjF4nj8TyuE8CIsYpolm2T5fc2FCfk5kZpCXl--YRPNd8OoUeQ9vdnGilphWVufzRw4FvtCr9IY43HNDdNzDD1h8GxMo1V3yf6f2nUPZqoM3BvJ7oukK_O96BCHTZrDyFXS0zqeS0y3tFyyFeS4FqvfgK8XDisGXq1DijwoLP-VkmEj7g1HhOqOs2zWDjpey0YvA==]
- Living Future. "Red List CAS". URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr2Ax_FKYV0s9HDL2SvZRqoa7QCAKwyjSOKtEW_5syukNre5zjFooHb6LUkTWc7rqjIP7UFCG6scqgaeRyBpMgaN7PoS8XQi9IodXQE3CLoy9cnNt-2Fthcs2zkmP4KYt1qHR6GEgihdlraGsMFBmrarIzwo_hMBZiafgLW9q1-9X4EKkoyuEJxEka6xk4ito5]
Sources
- 1. Cas No. 216389-85-4, 3-(Perfluorohexyl)propyl acrylate - Buy CAS No.216389-85-4 Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 2. living-future.org [living-future.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Fluorinated Polymers and Evaluation of Wettability [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
